Stereochemical Purity
The (4AR,7AS) stereoisomer is supplied with a minimum purity of 98%, ensuring a defined stereochemical composition . In contrast, racemic mixtures or the opposite enantiomer (e.g., (4AS,7aR)-octahydrofuro[3,4-b]pyrazine) introduce an equal proportion of the undesired stereoisomer, which can act as an impurity or exhibit different biological properties [1].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | ≥98% (single enantiomer) |
| Comparator Or Baseline | Racemic mixture: 50% target enantiomer, 50% opposite enantiomer |
| Quantified Difference | ≥48% higher enantiomeric excess for the target compound |
| Conditions | Commercial vendor specification for rel-(4aR,7aS)-octahydrofuro[3,4-b]pyrazine |
Why This Matters
Higher enantiomeric purity directly reduces the risk of variable biological activity and synthetic complexity, making the defined stereoisomer the preferred choice for reliable structure-activity relationship (SAR) studies.
- [1] Brooks WH, Guida WC, Daniel KG. The significance of chirality in drug design and development. Curr Top Med Chem. 2011;11(7):760-70. View Source
